molecular formula C28H39FN4O10 B1574914 Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK

Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK

Cat. No.: B1574914
M. Wt: 610.6364
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK is a synthetic peptide derivative. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes several amino acids (alanine, glutamic acid, valine, and aspartic acid) with specific modifications such as carbobenzoxy (Cbz) protection and methyl ester (OMe) groups. The CH2F group indicates the presence of a fluoromethyl group, which can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK typically involves the following steps:

    Protection of Amino Groups: The amino groups of the amino acids are protected using the carbobenzoxy (Cbz) group to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Esterification: The carboxyl groups of glutamic acid and aspartic acid are esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester (OMe) groups.

    Introduction of Fluoromethyl Group: The fluoromethyl group (CH2F) can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. The process includes:

  • Automated sequential addition of protected amino acids.
  • Use of high-purity reagents and solvents.
  • Optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK can undergo various chemical reactions, including:

    Hydrolysis: The ester groups (OMe) can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Deprotection: The Cbz protecting groups can be removed using hydrogenation with palladium on carbon (Pd/C) or acidic conditions.

    Substitution: The fluoromethyl group (CH2F) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Hydrogenation (H2, Pd/C) or trifluoroacetic acid (TFA).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Formation of free carboxylic acids.

    Deprotection: Formation of free amino groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK can be used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex peptides and proteins.

    Biology: Studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential use in drug development and as a therapeutic agent.

    Industry: Applications in the development of novel materials and bioconjugates.

Mechanism of Action

The mechanism of action of Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK depends on its specific interactions with biological targets. The fluoromethyl group (CH2F) can enhance binding affinity to certain enzymes or receptors. The peptide backbone can mimic natural substrates or inhibitors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cbz-DL-Ala-DL-Glu(OMe)-DL-Val-DL-Asp(OMe): Lacks the fluoromethyl group.

    Cbz-DL-Ala-DL-Glu-DL-Val-DL-Asp: Lacks both the methyl ester and fluoromethyl groups.

    Cbz-DL-Ala-DL-Glu(OMe)-DL-Val-DL-Asp(OMe)-CH3: Contains a methyl group instead of a fluoromethyl group.

Uniqueness

Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its stability, binding affinity, and specificity in various applications.

Properties

IUPAC Name

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZRBQFKZDGMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39FN4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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